molecular formula C22H25Cl2N3O3 B251196 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No. B251196
M. Wt: 450.4 g/mol
InChI Key: DEGLUMYYEORASE-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide, also known as BPIP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BPIP is a small molecule that has been shown to have a high affinity for the dopamine D3 receptor, which is a target for the treatment of addiction and other neurological disorders.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By binding to the D3 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may act by reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the reward pathway in the brain. By binding to the D3 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may act by reducing the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of the D3 receptor in addiction and other neurological disorders. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is its limited solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide. One area of interest is the development of more potent and selective D3 receptor agonists, which could have greater therapeutic potential for the treatment of addiction and other neurological disorders. Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide as a tool for studying the role of the D3 receptor in addiction and other neurological disorders, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide in humans, which could pave the way for the development of new treatments for addiction and other neurological disorders.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves several steps, including the reaction of 4-(4-bromophenyl)piperazine with butyric anhydride to form 4-(4-butanoylpiperazin-1-yl)phenyl, which is then reacted with 3,5-dichloro-2-methoxybenzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of addiction and other neurological disorders. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the reward pathway in the brain. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

properties

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C22H25Cl2N3O3/c1-3-4-20(28)27-11-9-26(10-12-27)17-7-5-16(6-8-17)25-22(29)18-13-15(23)14-19(24)21(18)30-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,25,29)

InChI Key

DEGLUMYYEORASE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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